molecular formula C18H12AsN3O7 B14725275 Tris(3-nitrophenyl)arsane oxide CAS No. 5449-75-2

Tris(3-nitrophenyl)arsane oxide

Cat. No.: B14725275
CAS No.: 5449-75-2
M. Wt: 457.2 g/mol
InChI Key: DXHPXSCLXFSXRO-UHFFFAOYSA-N
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Description

Tris(3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by an arsenic center bonded to three 3-nitrophenyl groups and an oxygen atom. The nitro groups enhance electrophilicity and may influence reactivity in coordination chemistry or catalytic applications .

Properties

CAS No.

5449-75-2

Molecular Formula

C18H12AsN3O7

Molecular Weight

457.2 g/mol

IUPAC Name

1-bis(3-nitrophenyl)arsoryl-3-nitrobenzene

InChI

InChI=1S/C18H12AsN3O7/c23-19(13-4-1-7-16(10-13)20(24)25,14-5-2-8-17(11-14)21(26)27)15-6-3-9-18(12-15)22(28)29/h1-12H

InChI Key

DXHPXSCLXFSXRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(3-nitrophenyl)arsane oxide typically involves the reaction of arsenic trioxide with 3-nitrophenyl derivatives under controlled conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tris(3-nitrophenyl)arsane oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The nitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Tris(3-aminophenyl)arsane oxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tris(3-nitrophenyl)arsane oxide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which tris(3-nitrophenyl)arsane oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy, the compound acts by promoting char formation and inhibiting the release of flammable gases during thermal degradation. This is achieved through a combination of gas-phase and condensed-phase mechanisms, where the compound decomposes to form a protective char layer and releases non-flammable gases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tris(3-nitrophenyl)arsane oxide and related organoarsenic compounds:

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications/Findings
This compound Likely C₁₈H₁₂AsN₃O₇ ~450 (estimated) Three 3-nitrophenyl groups High electron-withdrawing capacity from nitro groups; potential for coordination Limited data; inferred use in synthetic chemistry or materials science
Tris(biphenyl-4-yl)arsane C₃₆H₂₇As 534.50 Three biphenyl-4-yl groups Monoclinic crystal system (space group Pc); weak C–H···π interactions stabilize packing Used in osmium/ruthenium cluster synthesis; structurally characterized via X-ray diffraction
Tris-(4-ethoxy-3-nitro-phenyl)-arsine oxide C₂₄H₂₄AsN₃O₁₀ 589.39 Three 4-ethoxy-3-nitrophenyl groups Enhanced solubility from ethoxy groups; nitro groups retain reactivity Synthetic routes documented; no bioactivity reported
Tris(tert-butyldimethylsilyloxy)arsane C₁₅H₃₃AsO₃Si₃ ~440 (estimated) Three tert-butyldimethylsilyloxy groups High steric bulk; silicon-based protection for arsenic center Detected via GC-MS in environmental samples; no known biological activity
Arsenic Trioxide (As₂O₃) As₂O₃ 197.84 Inorganic arsenic oxide High toxicity; apoptotic effects in cancer cells Clinically approved for acute promyelocytic leukemia (APL) treatment

Key Structural and Functional Insights:

Electronic Effects: The nitro groups in this compound and its analogs (e.g., tris-(4-ethoxy-3-nitro-phenyl)-arsine oxide) significantly alter electronic properties compared to non-nitrated derivatives like tris(biphenyl-4-yl)arsane. In contrast, tris(tert-butyldimethylsilyloxy)arsane’s silicon-based substituents provide steric protection, reducing reactivity .

Crystallographic Behavior: Tris(biphenyl-4-yl)arsane forms a monoclinic crystal lattice with weak intermolecular C–H···π interactions, while nitro-substituted analogs likely exhibit different packing due to nitro group polarity .

Tris(tert-butyldimethylsilyloxy)arsane and similar compounds are detected in environmental samples but lack therapeutic relevance .

Synthetic Utility :

  • Tris(biphenyl-4-yl)arsane is used in metal cluster synthesis, whereas nitro-substituted variants may serve as precursors for functionalized materials or ligands .

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